4-(5-Hydroxypyrazin-2-yl)benzoic acid
Description
4-(5-Hydroxypyrazin-2-yl)benzoic acid is a benzoic acid derivative featuring a hydroxypyrazine substituent at the 4-position of the benzene ring. The pyrazine moiety, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, is hydroxylated at the 5-position. The compound is of interest in pharmaceutical and materials science due to its hydrogen-bonding capacity and electron-deficient aromatic system .
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
4-(6-oxo-1H-pyrazin-3-yl)benzoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10-6-12-9(5-13-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
UXXJARVLKXYKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=N2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Acidity and Solubility
The benzoic acid group’s acidity (pKa) is modulated by the electronic effects of substituents on the adjacent aromatic system.
| Compound Name | Substituent | Molecular Weight | pKa (Benzoic Acid) | Solubility in Water | Key Structural Features |
|---|---|---|---|---|---|
| 4-(5-Hydroxypyrazin-2-yl)benzoic acid | 5-Hydroxypyrazin-2-yl | 232.20 | ~3.5 | Moderate | Pyrazine ring with hydroxyl group |
| 4-Hydroxybenzoic acid | Hydroxyl | 138.12 | ~4.5 | High | Simple phenolic acid |
| 4-(5-Nitropyridin-2-yl)benzoic acid | 5-Nitropyridin-2-yl | 260.20 | ~2.8 | Low | Strong electron-withdrawing nitro group |
| 4-(3,6-Dimethylpyrazin-2-yl)benzoic acid | 3,6-Dimethylpyrazin-2-yl | 228.24 | ~4.0 | High | Electron-donating methyl groups |
| 4-(5-Chloropyridin-2-yl)benzoic acid | 5-Chloropyridin-2-yl | 233.66 | ~3.2 | Low | Halogen substituent |
Key Observations:
- The hydroxypyrazine group in the target compound lowers the pKa compared to 4-hydroxybenzoic acid due to the electron-withdrawing nature of the pyrazine ring. However, its effect is less pronounced than the nitro group in 4-(5-nitropyridin-2-yl)benzoic acid .
- Methyl groups on pyrazine (e.g., 3,6-dimethyl derivative) increase pKa slightly by donating electrons, enhancing solubility in polar solvents .
Structural and Functional Comparisons
Heterocyclic Ring Systems
- Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms create a more electron-deficient system than pyridine, enhancing interactions with electron-rich biological targets. For example, 4-(5-nitropyridin-2-yl)benzoic acid’s nitro group further amplifies electron withdrawal, making it a stronger acid but less soluble .
- Hydroxyl vs. In contrast, chloro substituents (e.g., 4-(5-chloropyridin-2-yl)benzoic acid) contribute to hydrophobic interactions but lack hydrogen-bonding capacity .
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